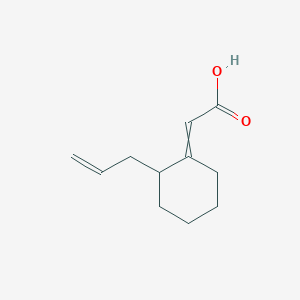
2-(piperidin-4-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(piperidin-4-yl)benzene-1,4-diol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a phenyl group substituted with two hydroxyl groups at the 2 and 5 positions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of piperidine derivatives often involves continuous flow reactions and microwave irradiation techniques to enhance reaction efficiency and scalability. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2-(piperidin-4-yl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Piperine: A piperidine alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Pyridine: A six-membered nitrogen-containing heterocycle with significant biological activities.
Dihydropyridine: A derivative of pyridine with antihypertensive and anti-cancer properties.
Uniqueness: 2-(piperidin-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-piperidin-4-ylbenzene-1,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChIキー |
TURXBUDJKYQQGX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=C(C=CC(=C2)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol](/img/structure/B8555555.png)

![N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide](/img/structure/B8555572.png)




![1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone](/img/structure/B8555605.png)
![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)

![5-Isoquinolinesulfonamide,n-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B8555627.png)
![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylanilino)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8555648.png)

